Cas no 87666-57-7 (2,6-Diphenylaniline)

2,6-Diphenylaniline structure
2,6-Diphenylaniline structure
Nombre del producto:2,6-Diphenylaniline
Número CAS:87666-57-7
MF:C18H15N
Megavatios:245.318404436111
MDL:MFCD09264304
CID:653814
PubChem ID:329766953

2,6-Diphenylaniline Propiedades químicas y físicas

Nombre e identificación

    • [1,1':3',1''-Terphenyl]-2'-amine
    • 2,6-Diphenylaniline
    • m-Terphenyl-2′-amine
    • [1,1′:3′,1′′-Terphenyl]-2′-amine
    • m-Terphenyl-2′-amine (7CI)
    • AKOS015840529
    • MFCD09264304
    • E76250
    • 3-PHENYL-[1,1'-BIPHENYL]-2-AMINE
    • BS-53037
    • DSQMLISBVUTWJB-UHFFFAOYSA-N
    • DTXSID20451797
    • 87666-57-7
    • SCHEMBL1822460
    • CS-0122453
    • 2,6-Diphenylaniline, 99%
    • [1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -Terphenyl]-2 inverted exclamation mark -amine
    • DB-202541
    • SY301196
    • MDL: MFCD09264304
    • Renchi: 1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
    • Clave inchi: DSQMLISBVUTWJB-UHFFFAOYSA-N
    • Sonrisas: NC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 245.120449483g/mol
  • Masa isotópica única: 245.120449483g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 2
  • Complejidad: 237
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26
  • Xlogp3: 4.5

Propiedades experimentales

  • Punto de fusión: 85-86 °C

2,6-Diphenylaniline Información de Seguridad

2,6-Diphenylaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15770-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
¥253.0 2023-09-06
Alichem
A019112255-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$367.50 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T15770-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
5g
¥748.0 2024-07-18
A2B Chem LLC
AI58682-10g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
10g
$127.00 2024-04-19
Aaron
AR00IFEU-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 98%
5g
$72.00 2025-02-11
1PlusChem
1P00IF6I-10g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
10g
$276.00 2023-12-15
1PlusChem
1P00IF6I-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$41.00 2023-12-15
A2B Chem LLC
AI58682-250mg
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
250mg
$19.00 2024-04-19
Ambeed
A830710-1g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 95%
1g
$37.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193093-5g
[1,1':3',1''-Terphenyl]-2'-amine
87666-57-7 98%
5g
¥1012.00 2024-04-27

2,6-Diphenylaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
Referencia
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Referencia
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Synthetic Routes 3

Condiciones de reacción
Referencia
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Oxygen ,  Phosphoric acid, tripotassium salt, heptahydrate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  80 min, 80 °C
Referencia
Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF
Liu, Chun; et al, ARKIVOC (Gainesville, 2012, (9), 62-75

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine-κP](methane… Solvents: Tetrahydrofuran ,  Water ;  rt → 40 °C; 48 h, 40 °C
Referencia
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: 2497564-99-3 Solvents: Toluene-d8 ;  24 h, 110 °C
Referencia
Catalytic C(sp2)-H Amination Reactions Using Dinickel Imides
Powers, Ian G.; et al, Organometallics, 2020, 39(21), 3794-3801

Synthetic Routes 7

Condiciones de reacción
Referencia
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
Referencia
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -70 °C; -70 °C → 0 °C
1.3 Reagents: Water ;  5 min, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Water ;  15 min, neutralized
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene ,  Water ;  rt → reflux; 72 h, reflux
Referencia
High performance bulky α-diimine nickel(II) catalysts for ethylene polymerization
Vatankhah-Varnoosfaderani, Mohammad; et al, Iranian Polymer Journal, 2011, 20(11), 897-912

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
2.2 Solvents: Methanol
Referencia
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Toluene ,  Water ;  rt; 9 h, 90 °C
Referencia
Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization
Hashimoto, Takuya ; et al, Angewandte Chemie, 2018, 57(24), 7200-7204

2,6-Diphenylaniline Raw materials

2,6-Diphenylaniline Preparation Products

2,6-Diphenylaniline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87666-57-7)2,6-Diphenylaniline
A938756
Pureza:99%
Cantidad:10g
Precio ($):163.0